molecular formula C12H16Cl2O5Sn2 B14509443 1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane CAS No. 62806-29-5

1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane

Cat. No.: B14509443
CAS No.: 62806-29-5
M. Wt: 548.6 g/mol
InChI Key: NLIDPMZZLVMZQW-UHFFFAOYSA-L
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Description

1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane is a chemical compound known for its unique structure and properties It is a member of the organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups

Preparation Methods

The synthesis of 1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane typically involves the reaction of tin-based precursors with chloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Reaction of Tin Precursors: Tin-based compounds, such as tin tetrachloride, are reacted with chloroacetyl chloride in the presence of a suitable solvent.

    Formation of Intermediate: The reaction leads to the formation of an intermediate compound, which is then further reacted to form the final product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloroacetyl groups are replaced by other nucleophiles.

    Oxidation and Reduction: The tin atoms in the compound can undergo oxidation and reduction reactions, leading to changes in the oxidation state of tin.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of tin oxides and other by-products.

Scientific Research Applications

1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Medicine: Research is being conducted to explore its potential as an anticancer agent and its ability to inhibit the growth of certain pathogens.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane involves its interaction with molecular targets such as enzymes and proteins. The chloroacetyl groups in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The tin atoms in the compound can also interact with metal-binding sites on proteins, affecting their function.

Comparison with Similar Compounds

1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane can be compared with other organotin compounds, such as:

    Tributyltin Chloride: Known for its use as a biocide and antifouling agent, but with significant environmental concerns.

    Dibutyltin Dilaurate: Used as a catalyst in the production of polyurethane foams and other polymers.

    Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films.

Properties

CAS No.

62806-29-5

Molecular Formula

C12H16Cl2O5Sn2

Molecular Weight

548.6 g/mol

IUPAC Name

[[(2-chloroacetyl)oxy-bis(ethenyl)stannyl]oxy-bis(ethenyl)stannyl] 2-chloroacetate

InChI

InChI=1S/2C2H3ClO2.4C2H3.O.2Sn/c2*3-1-2(4)5;4*1-2;;;/h2*1H2,(H,4,5);4*1H,2H2;;;/q;;;;;;;2*+1/p-2

InChI Key

NLIDPMZZLVMZQW-UHFFFAOYSA-L

Canonical SMILES

C=C[Sn](C=C)(OC(=O)CCl)O[Sn](C=C)(C=C)OC(=O)CCl

Origin of Product

United States

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